3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
Description
3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 3 with a phenyl group and at position 5 with a trimethylgermylsulfanyl moiety.
Properties
CAS No. |
661493-33-0 |
|---|---|
Molecular Formula |
C11H14GeN2S3 |
Molecular Weight |
343.1 g/mol |
IUPAC Name |
3-phenyl-5-trimethylgermylsulfanyl-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H14GeN2S3/c1-12(2,3)17-10-13-14(11(15)16-10)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
DJDWLSUFUYYBRF-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)SC1=NN(C(=S)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,3,4-thiadiazole scaffold is typically constructed via cyclodehydration of thiosemicarbazides with carboxylic acids or their derivatives. For example:
- Substrate : 4-Phenyl-3-thiosemicarbazide and carbon disulfide.
- Conditions : Reflux in ethanol with NaOH (8–10 h), followed by acidification with HCl.
- Yield : 85–91% for 5-phenyl-1,3,4-thiadiazole-2(3H)-thione intermediates.
Mechanistic Insight :
The reaction proceeds via dithiocarbazinate salt formation, followed by intramolecular cyclization under acidic conditions.
Introduction of the Phenyl Group
Electrophilic Aromatic Substitution
Aryl groups are introduced at position 3 through:
- Friedel-Crafts Alkylation : Using benzyl chloride or phenylboronic acid in the presence of Lewis acids (e.g., AlCl₃).
- Direct Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with phenylboronic acids.
Optimized Protocol :
- Reagents : 5-Mercapto-1,3,4-thiadiazole-2(3H)-thione, benzyl chloride, K₂CO₃.
- Conditions : Reflux in acetone (6 h).
- Yield : 92–96% for 3-phenyl derivatives.
Incorporation of the Trimethylgermylsulfanyl Moiety
Radical-Mediated Germyldesulfonylation
Trimethylgermyl groups are installed via radical reactions with germanium hydrides:
- Substrate : 5-Sulfonyl-3-phenyl-1,3,4-thiadiazole-2(3H)-thione.
- Reagent : Tris(trimethylgermyl)germane (Me₃Ge)₃GeH.
- Conditions : UV light (460 nm), THF, 10–12 h.
- Yield : 70–75%.
Key Data :
- Reaction Temp. : 25°C.
- Byproducts : Ge–S bond cleavage products (<5%).
Nucleophilic Substitution with Trimethylgermyl Chloride
A two-step protocol avoids radical intermediates:
- Thiolate Formation : Treat 5-mercapto-3-phenyl-1,3,4-thiadiazole-2(3H)-thione with NaH in THF.
- Germylation : Add Me₃GeCl (1.2 equiv.), stir at 0°C→25°C (4 h).
Advantages :
- Higher functional group tolerance.
- Scalable to gram quantities.
Comparative Analysis of Methods
Structural Characterization and Validation
Spectroscopic Data
X-Ray Crystallography
Challenges and Optimization Strategies
Byproduct Formation
Scalability
- Issue : Low yields in radical reactions at >10 g scale.
- Solution : Switch to nucleophilic substitution with Me₃GeCl.
Emerging Methodologies
Photoredox Catalysis
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that thiadiazole derivatives exhibit promising anticancer properties. For instance, Alam et al. (2011) reported that several 1,3,4-thiadiazole derivatives showed significant suppressive activity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells . The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide was particularly noted for its high activity against SK-MEL-2 cells with an IC50 value of 4.27 µg/mL.
Anticonvulsant Properties
Thiadiazole derivatives have also been investigated for their anticonvulsant potential. A study demonstrated that specific derivatives exhibited protective effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models of seizures . The presence of the thiadiazole ring was crucial for enhancing anticonvulsant activity, with some compounds showing up to 80% protection at specific dosages.
Antimicrobial Activity
Research has shown that 1,3,4-thiadiazole derivatives possess antimicrobial properties against various bacterial strains. Siddiqui et al. found that newly synthesized compounds exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structure–activity relationship (SAR) studies indicated that specific substituents on the phenyl ring contributed to enhanced antimicrobial activity.
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been explored as well. Compounds containing the thiadiazole moiety have been shown to inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines in vitro . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Recent studies have indicated that certain thiadiazole derivatives may offer neuroprotective benefits, particularly in models of neurodegeneration. The mechanism involves modulation of neurotransmitter systems and protection against oxidative stress .
Case Study 1: Anticancer Efficacy
In a study conducted by Hosseinzadeh et al., several new thiadiazole derivatives were synthesized and evaluated for their anticancer activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines using the MTT assay . The results highlighted that specific structural modifications significantly enhanced their cytotoxic effects.
Case Study 2: Anticonvulsant Activity Assessment
Aliyu et al. demonstrated the anticonvulsant activity of a series of thiadiazole derivatives using MES and PTZ models . Their findings indicated that compounds with specific substitutions on the thiadiazole ring exhibited substantial protective effects against induced seizures.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The thiadiazole ring and the sulfur-containing groups are believed to play a crucial role in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Comparison with Analogous Thiadiazole Derivatives
Core Structural Features
The 1,3,4-thiadiazole scaffold is common among the compounds listed below. Key differences arise in substituents at positions 3 and 5:
Key Observations :
Physical and Chemical Properties
Melting Points and Stability:
Pharmaceutical Potential
Material Science
- Weak intermolecular interactions (e.g., S···S, C–H···π) in analogs like 3-Methyl-5-methylsulfanyl-...
Biological Activity
The compound 3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
The structure of 3-Phenyl-5-[(trimethylgermyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione can be represented as follows:
This compound features a thiadiazole ring with a phenyl group and a trimethylgermyl sulfanyl substituent, which may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Compounds containing the thiadiazole moiety have been shown to demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain thiadiazole derivatives have been reported as low as 32.6 μg/mL , indicating strong antibacterial activity compared to standard antibiotics like streptomycin and fluconazole .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Example A | E. coli | 32.6 |
| Example B | S. aureus | 62.5 |
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. The compound has shown promising results in vitro against various cancer cell lines:
- A549 lung carcinoma : Exhibited significant antiproliferative activity.
- Cell Cycle Analysis : The compound was found to induce cell cycle progression from G1 to S phase .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | < 10 |
| MCF7 | 15.6 |
| SKNMC | 12 |
These findings suggest that modifications in the structure of thiadiazoles can enhance their anticancer efficacy.
Neuroprotective Activity
The neuroprotective effects of thiadiazole derivatives have been linked to their ability to modulate neurotransmitter systems and ion channels. The compound demonstrated protective effects in seizure models:
- In a study using the Maximal Electroshock (MES) method, it provided 66.67% protection at a dose of 100 mg/kg , showcasing its potential as an anticonvulsant agent .
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Study on Antimicrobial Properties : A series of 2-amino-1,3,4-thiadiazoles were synthesized and evaluated for their antimicrobial efficacy against various pathogens. Compounds with phenyl substitutions showed enhanced activity against E. coli and S. aureus .
- Anticancer Evaluation : In vitro tests revealed that certain thiadiazole derivatives inhibited cell proliferation in cancer cell lines such as MCF7 and A549, with mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What synthetic routes are typically employed for 1,3,4-thiadiazole-2(3H)-thione derivatives, and how can they be adapted for the target compound?
- Methodological Answer : The synthesis of thiadiazole-thione derivatives often involves nucleophilic substitution reactions or cyclization of thiosemicarbazides with POCl₃ (). For the target compound, introducing the trimethylgermylsulfanyl group may require a stepwise approach: first synthesizing the thiadiazole-thione core, followed by sulfur alkylation with trimethylgermyl reagents. Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) can be guided by Design of Experiments (DoE) or Bayesian optimization to maximize yield ( ).
Q. How can spectroscopic techniques (NMR, IR) validate the structure of the compound?
- Methodological Answer :
- ¹H/¹³C NMR : Compare experimental chemical shifts with DFT-calculated values (B3LYP/6-311G(d,p) basis set) to confirm substituent positions and electronic environments (). For instance, aromatic protons in the phenyl group typically appear at δ 7.0–8.0 ppm, while the trimethylgermyl group may show distinct ¹³C signals near δ 0–5 ppm.
- IR Spectroscopy : Confirm the presence of C=S (1425–1260 cm⁻¹) and S–Ge (lower-frequency vibrations) bonds. Discrepancies between experimental and theoretical IR peaks may arise from solvent effects or intermolecular interactions ().
Q. What crystallographic methods are used to resolve the molecular packing and non-bonding interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) can reveal intermolecular interactions (e.g., S···S, C–H···π) that stabilize the crystal lattice. For example, highlights S···S (3.3–3.5 Å) and π–π stacking (4.0–4.5 Å) interactions in analogous thiadiazole derivatives. Refinement software like SHELXTL and density functional theory (DFT) can model torsional angles and molecular planarity ().
Advanced Research Questions
Q. How do conformational variations (e.g., torsional angles) impact the compound’s electronic properties?
- Methodological Answer : Perform DFT-based potential energy surface (PES) scans by rotating the dihedral angle between the phenyl and thiadiazole rings (). Calculate HOMO-LUMO energy gaps at each step (e.g., 20° increments) to identify the most stable conformation. For example, a planar geometry may enhance conjugation, lowering the HOMO-LUMO gap and increasing reactivity ().
Q. What strategies address contradictions between experimental and theoretical NMR/IR data?
- Methodological Answer :
- Solvent Corrections : Include solvent effects (e.g., PCM model) in DFT calculations to align theoretical NMR shifts with experimental data ().
- Vibrational Scaling : Apply empirical scaling factors (e.g., 0.961 for B3LYP/6-311G(d,p)) to IR frequencies to account for anharmonicity ().
- Dynamic Effects : Use molecular dynamics (MD) simulations to model temperature-dependent conformational changes affecting spectral outputs ().
Q. How can molecular docking predict the compound’s bioactivity (e.g., antifungal or anticancer potential)?
- Methodological Answer :
- Target Selection : Screen databases (e.g., PDB) for enzymes like cytochrome P450 or fungal lanosterol 14α-demethylase, which interact with sulfur-containing heterocycles ().
- Docking Workflow : Use AutoDock Vina with Lamarckian GA parameters. Validate binding poses with MD simulations and free-energy calculations (MM-PBSA). For example, demonstrates oxadiazole-thiones inhibiting fungal growth via hydrophobic interactions with CYP51.
Q. What computational approaches elucidate thione-thiol tautomerism in the compound?
- Methodological Answer : Perform ab initio calculations (e.g., MP2/cc-pVTZ) to compare the stability of thione (C=S) vs. thiol (S–H) tautomers. Calculate Gibbs free energy differences (ΔG) in solvent (e.g., DMSO) using the SMD model. shows thione tautomers are typically more stable by 5–10 kcal/mol due to aromaticity in the thiadiazole ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
